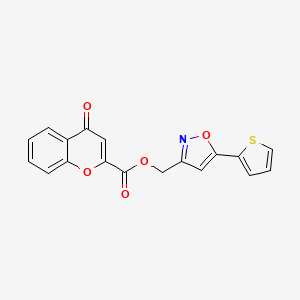

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

説明

The compound "(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate" is a hybrid heterocyclic ester featuring a chromene backbone fused with an isoxazole-thiophene moiety. Structurally, it comprises:

- Chromene-2-carboxylate core: The 4-oxo-4H-chromene system is a bicyclic scaffold known for bioactivity, including anticancer and anti-inflammatory properties .

- Ester linkage: The chromene-2-carboxylate is esterified with a methyl group attached to a 5-(thiophen-2-yl)isoxazole substituent.

Its synthesis likely involves coupling 4-oxo-4H-chromene-2-carboxylic acid with (5-(thiophen-2-yl)isoxazol-3-yl)methanol under acid-catalyzed esterification, analogous to methods used for indole-thiazole hybrids .

特性

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO5S/c20-13-9-16(23-14-5-2-1-4-12(13)14)18(21)22-10-11-8-15(24-19-11)17-6-3-7-25-17/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRMDIMZBLYGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves the condensation of thiophene derivatives with isoxazole and chromene carboxylate moieties. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are common methods used to prepare thiophene derivatives . These reactions often require specific catalysts and conditions, such as the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the chromene moiety can produce dihydrochromene derivatives.

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives featuring the chromene scaffold exhibit significant antimicrobial activity against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

- Anticancer Activity : Research indicates that compounds with similar structural characteristics can inhibit cancer cell proliferation. For instance, related chromene derivatives have demonstrated cytotoxic effects against breast cancer cell lines, such as MDA-MB-231 .

Organic Synthesis

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:

- Multicomponent Reactions : The compound can participate in multicomponent reactions that yield various biologically active molecules, enhancing the efficiency of synthetic pathways .

- Functionalization : The presence of multiple reactive sites allows for functionalization, leading to the development of new derivatives with tailored properties for specific applications .

Case Study 1: Anticancer Activity

A study conducted on related chromene derivatives revealed that modifications to the isoxazole moiety significantly enhanced anticancer activity. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Key Findings:

| Cell Line | IC50 Value (µM) | Description |

|---|---|---|

| MDA-MB-231 | 15 | Breast cancer cell line |

| HeLa | 20 | Cervical cancer cell line |

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of chromene derivatives indicated that certain substitutions on the thiophene ring enhanced activity against Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, demonstrating comparable efficacy .

Results Summary:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 18 | Comparable to Ciprofloxacin |

| Escherichia coli | 15 | Slightly lower than Amoxicillin |

作用機序

The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, the isoxazole ring can interact with protein kinases, while the thiophene moiety can engage in redox reactions, influencing cellular signaling pathways .

類似化合物との比較

Key Observations :

- Lipophilicity : The target compound’s LogP (~2.8) exceeds thiazole-based analogues due to thiophene’s hydrophobic character. This may improve membrane permeability but reduce aqueous solubility.

- Electronic Effects : The isoxazole’s electron-withdrawing nature stabilizes the ester linkage against hydrolysis compared to thiazole derivatives .

- Synthetic Complexity: Introducing thiophene requires multi-step synthesis (e.g., Sonogashira coupling or cycloaddition), whereas thiazole derivatives are often synthesized via Hantzsch-type reactions .

Pharmacological Potential (Inferred from Analogues)

- Anticancer Activity : Chromene derivatives (e.g., flavopiridol analogues) inhibit cyclin-dependent kinases (CDKs). The thiophene-isoxazole group may enhance binding to hydrophobic kinase pockets .

- Antimicrobial Activity : Thiazolylmethyl carboxylates exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus. The target compound’s higher LogP could improve Gram-negative bacterial penetration .

Crystallographic and Computational Insights

- DFT Studies : The Colle-Salvetti functional predicts strong electron density localization on the chromene’s carbonyl oxygen, facilitating interactions with biological targets .

生物活性

The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound is characterized by the presence of an isoxazole ring fused with a thiophene moiety and a chromene backbone. The molecular formula is , with a molecular weight of approximately 345.34 g/mol. The unique combination of these structural features contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The isoxazole ring can serve as a site for binding to enzymes and receptors, modulating their activity, while the thiophene ring may influence cellular membrane dynamics, affecting permeability and signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing the chromene structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity observed in different studies:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 62.5 μg/mL |

| 2 | E. coli | 100 μg/mL |

| 3 | Candida albicans | 125 μg/mL |

| 4 | Aspergillus niger | Moderate activity |

These findings suggest that the compound's structural components enhance its ability to disrupt microbial growth.

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer potential. Studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, research has shown that certain derivatives can inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Pharmaceutical Research highlighted the synthesis and evaluation of various derivatives based on the chromene structure, showing promising results against C. albicans and other pathogens .

- Anticancer Properties : Another investigation focused on the effect of this compound on human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations as low as 50 μM, indicating strong potential for further development as an anticancer agent .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the thiophene and isoxazole rings could enhance both antimicrobial and anticancer activities, providing insights for future drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。